![molecular formula C22H26ClN3O7S B2642874 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 874804-80-5](/img/structure/B2642874.png)
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
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Description
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClN3O7S and its molecular weight is 511.97. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Safer Synthetic Methodologies for Sulfamides
Sulfamides, which share structural similarities with the compound due to the presence of sulfonamide and oxazolidinone groups, can be synthesized using safer and more convenient methods. A study by Borghese et al. (2006) describes a mild preparative method for nonsymmetrical sulfamides using N-sulfamoyloxazolidinone derivatives, highlighting an advancement in synthetic chemistry that reduces the use of hazardous reagents Borghese et al., 2006.
Advanced Synthesis of Chiral Molecules
The compound's structural component, the oxazolidin-2-one ring, is pivotal in the synthesis of chiral molecules. Marcantoni et al. (2002) detailed the synthesis of N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones by condensation, which undergoes further transformation to yield compounds with varying stereochemical outcomes. This method is significant for synthesizing enantiomerically enriched products, essential in pharmaceuticals Marcantoni et al., 2002.
Anticancer Activity of Sulfonamide Derivatives
Compounds carrying a 3,4-dimethoxyphenyl moiety, akin to the compound of interest, have been investigated for their anticancer properties. Ghorab et al. (2016) synthesized novel sulfonamide derivatives that exhibited significant in vitro anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of these compounds Ghorab et al., 2016.
properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O7S/c1-31-18-8-3-15(13-19(18)32-2)9-10-24-21(27)22(28)25-14-20-26(11-12-33-20)34(29,30)17-6-4-16(23)5-7-17/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMQYQKNUDPUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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